
2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole, also known as FMT, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. FMT is a thioether derivative of imidazole and is known for its ability to selectively inhibit the activity of a specific family of enzymes called histone lysine demethylases (KDMs).
Wirkmechanismus
The mechanism of action of 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole involves its binding to the active site of KDMs, where it forms a covalent bond with a conserved cysteine residue. This covalent bond inhibits the enzymatic activity of KDMs, leading to an accumulation of methylated histones and altered gene expression. This compound has been shown to be highly selective for a specific subset of KDMs, making it a valuable tool for studying their biological functions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific KDMs that it inhibits. Inhibition of KDMs has been linked to altered gene expression, changes in chromatin structure, and altered cellular differentiation. This compound has been shown to be effective in inhibiting the activity of KDMs both in vitro and in vivo, making it a valuable tool for studying their biological functions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole in lab experiments is its high selectivity for a specific subset of KDMs. This selectivity allows researchers to investigate the specific biological functions of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to be effective in inhibiting the activity of KDMs both in vitro and in vivo, making it a valuable tool for studying their biological functions in a variety of experimental systems.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experimental systems. Additionally, this compound is a relatively new compound, and its long-term effects on biological systems are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole. One area of interest is the development of more potent and selective KDM inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the long-term effects of this compound on biological systems, including its potential toxicity and effects on cellular differentiation. Finally, this compound may have potential therapeutic applications in the treatment of diseases linked to dysregulation of KDM activity, such as cancer and neurodegenerative disorders. Further research is needed to investigate the potential therapeutic applications of this compound and other KDM inhibitors.
Conclusion
In conclusion, this compound is a valuable tool for investigating the role of KDMs in various biological processes. Its high selectivity for a specific subset of KDMs makes it a valuable tool for studying their biological functions, and its effectiveness both in vitro and in vivo makes it a versatile tool for investigating the role of KDMs in a variety of experimental systems. Further research is needed to fully understand the potential applications of this compound in scientific research and therapeutic settings.
Synthesemethoden
The synthesis of 2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole involves the reaction of 2-(methylthio)-1H-imidazole with 4-fluorobenzyl chloride and p-tolylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2-((4-fluorobenzyl)thio)-1-methyl-5-(p-tolyl)-1H-imidazole has been used extensively in scientific research as a tool to investigate the role of KDMs in various biological processes. KDMs are enzymes that remove methyl groups from lysine residues on histone proteins, which play a critical role in gene expression and chromatin structure. Dysregulation of KDM activity has been linked to various diseases, including cancer, neurodegenerative disorders, and developmental disorders. This compound has been shown to selectively inhibit the activity of a specific subset of KDMs, making it a valuable tool for studying their biological functions.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-methyl-5-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2S/c1-13-3-7-15(8-4-13)17-11-20-18(21(17)2)22-12-14-5-9-16(19)10-6-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAOMVFFARATCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

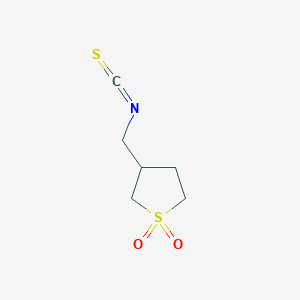
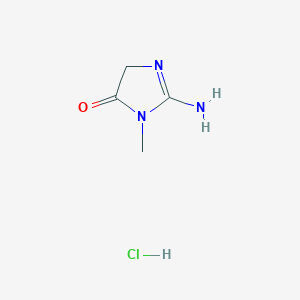
![3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2793225.png)
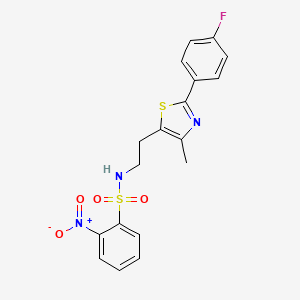
![2-{2-[ethyl(prop-2-yn-1-yl)amino]acetamido}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2793228.png)
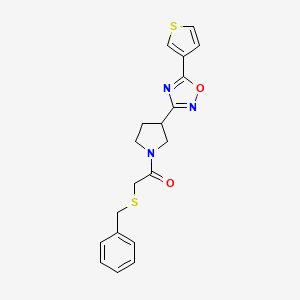
![N-(4-butylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2793231.png)
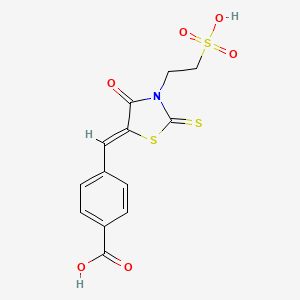
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2793233.png)
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)
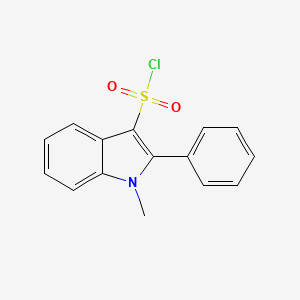
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)

![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxylate](/img/structure/B2793246.png)